![molecular formula C12H8BF3KNO3 B7972833 Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide](/img/structure/B7972833.png)
Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide
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Overview
Description
Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide is a chemical compound with the molecular formula C12H8BF3KNO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide typically involves the reaction of 3-nitro-4-phenoxyphenylboronic acid with potassium fluoride and trifluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-nitro-4-phenoxyphenylboronic acid+KF+HBF3→Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can produce various oxidized derivatives .
Scientific Research Applications
Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions like Suzuki-Miyaura coupling.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide involves its interaction with specific molecular targets. In cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds. The trifluoroborate group enhances the stability and reactivity of the compound, making it an effective reagent in these reactions .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium (3-nitrophenyl)trifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
Uniqueness
Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide is unique due to the presence of both nitro and phenoxy groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where these functional groups are advantageous .
Biological Activity
Potassium trifluoro(3-nitro-4-phenoxyphenyl)boranuide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C13H10BClF3N2O2
- Molecular Weight : 305.48 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
This compound acts primarily as an inhibitor of cyclin-dependent kinase 7 (CDK7), a crucial enzyme involved in cell cycle regulation and transcription. By inhibiting CDK7, the compound disrupts the phosphorylation of the C-terminal domain of RNA polymerase II, leading to reduced transcriptional activity and promoting apoptosis in cancer cells .
Key Mechanisms:
- Inhibition of CDK7 Activity : This leads to decreased phosphorylation of target proteins, which are essential for cell proliferation.
- Induction of Apoptosis : The compound enhances pro-apoptotic signaling pathways while inhibiting anti-apoptotic factors such as BCL-2 .
- Impact on Gene Expression : By affecting transcriptional regulation, it alters the expression of genes involved in cell survival and proliferation.
Anticancer Properties
Research has indicated that this compound demonstrates significant anticancer activity against various cancer cell lines, including leukemia and melanoma. The following table summarizes key findings from recent studies:
Case Studies
-
Leukemia Treatment :
A study involving HL-60 cells demonstrated that treatment with this compound resulted in a marked decrease in cell viability and an increase in apoptotic markers such as cleaved caspase-3. This indicates its potential use as a therapeutic agent in acute myeloid leukemia. -
Melanoma Research :
In A375 melanoma cells, the compound not only inhibited cell growth but also altered the expression of genes associated with metastasis and invasion, suggesting a dual role in both proliferation inhibition and metastatic potential reduction.
Properties
IUPAC Name |
potassium;trifluoro-(3-nitro-4-phenoxyphenyl)boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BF3NO3.K/c14-13(15,16)9-6-7-12(11(8-9)17(18)19)20-10-4-2-1-3-5-10;/h1-8H;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJFCMKCFMWFPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)OC2=CC=CC=C2)[N+](=O)[O-])(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BF3KNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.